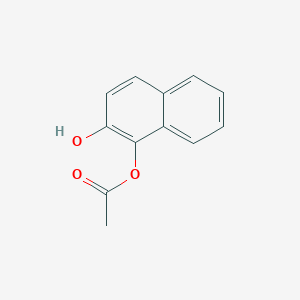

Acetic acid 2-hydroxy-1-naphthyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Acetic acid 2-hydroxy-1-naphthyl ester” is a chemical compound with the molecular formula C14H12O4 . It is a derivative of acetic acid and 2-naphthol .

Synthesis Analysis

The synthesis of this compound could potentially involve the reaction of 2-naphthol with acetic acid . This process could be facilitated by a catalyst such as concentrated sulfuric acid . Multicomponent reactions involving 2-naphthol have been utilized for the construction of diverse heterocyclic frameworks .Molecular Structure Analysis

The molecular structure of “Acetic acid 2-hydroxy-1-naphthyl ester” consists of 14 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms .Chemical Reactions Analysis

Esters, such as “Acetic acid 2-hydroxy-1-naphthyl ester”, can undergo various reactions. One such reaction is hydrolysis, which can be catalyzed by either an acid or a base . The hydrolysis of esters results in the formation of a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis

Esters are neutral compounds and have considerably lower boiling points than their isomeric carboxylic acids counterparts . This is due to the absence of the polar hydroxyl group which leads to the association of the alcohol and carboxylic acid molecules with hydrogen bonds .Applications De Recherche Scientifique

- Stokes Shift : This compound possesses a significantly large Stokes shift of 196 nm, which reduces interference from excitation light. Researchers have used it as a fluorescent probe to visualize mitochondrial pH fluctuations in live cells .

- Ligand Synthesis : The compound can serve as a ligand. It was synthesized by condensing 4-oxopiperidine-1-carbohydrazide with 2-hydroxynaphthalene-1-carbaldehyde in ethanol .

- Novel Schiff Base : Another related compound, N2,N6-bis(2-(2-hydroxynaphthalen-1-yl)phenyl)pyridine-2,6-dicarboxamide (HNP), exhibits both AIEE and excited state intramolecular proton transfer (ESIPT) characteristics .

Fluorescent Probes and Imaging Agents

Metal Complexes and Coordination Chemistry

Antimicrobial Activity

Aggregation-Induced Emission (AIEE)

One-Pot Synthesis of Pyrazol-5-ol Derivatives

Mécanisme D'action

Target of Action

Acetic acid 2-hydroxy-1-naphthyl ester, also known as (2-hydroxynaphthalen-1-yl) acetate, is a complex organic compound. Similar compounds, such as 1-naphthaleneacetic acid (naa), have been shown to interact with various cellular targets .

Mode of Action

It can be inferred from related compounds that it may undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Related compounds like naa have been shown to undergo oxidation reactions with hydroxyl radicals and sulfate radicals .

Pharmacokinetics

It is known that the compound is a solid and soluble in organic solvents .

Result of Action

Related compounds like naa have been shown to greatly increase cellulose fiber formation in plants when paired with another phytohormone called gibberellic acid .

Action Environment

It is known that naa present in the environment undergoes oxidation reactions with hydroxyl radicals and sulfate radicals .

Orientations Futures

Propriétés

IUPAC Name |

(2-hydroxynaphthalen-1-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-8(13)15-12-10-5-3-2-4-9(10)6-7-11(12)14/h2-7,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPLGQIXYNRNBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=CC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid 2-hydroxy-1-naphthyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2697662.png)

![4-(((1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile](/img/structure/B2697667.png)

![3-(4-bromophenyl)-9-ethyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2697677.png)

![2-[[1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2697678.png)

![1-(morpholin-4-yl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}ethanone](/img/structure/B2697685.png)